N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-phenylethyl)ethanediamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]-N'-(2-phenylethyl)ethanediamide is a synthetic compound featuring an ethanediamide (oxalamide) core linked to a 3-(1H-imidazol-1-yl)propyl group and a 2-phenylethyl substituent (Fig. 1).
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(18-8-4-11-20-12-10-17-13-20)16(22)19-9-7-14-5-2-1-3-6-14/h1-3,5-6,10,12-13H,4,7-9,11H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAACCSFYBHBYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-phenylethyl)ethanediamide typically involves the reaction of an imidazole derivative with a diamine. One common synthetic route includes the following steps:
Formation of the imidazole derivative: This can be achieved by reacting glyoxal with ammonia, followed by cyclization to form the imidazole ring.
Coupling with diamine: The imidazole derivative is then reacted with a diamine, such as N-(2-phenylethyl)ethanediamine, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry
- Ligand in Coordination Chemistry : The imidazole ring can coordinate with metal ions, making it a valuable ligand in coordination chemistry.
- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds.
Biology
- Enzyme Inhibition : Research indicates potential as an enzyme inhibitor, impacting metabolic pathways.
- Interactions with Biological Macromolecules : The compound shows interactions with proteins and nucleic acids, facilitated by hydrogen bonding and hydrophobic interactions.
Medicine
- Antimicrobial Activity : Investigations reveal potential antimicrobial properties against various pathogens.
- Anticancer Effects : Studies suggest that the compound may exhibit anticancer activities through mechanisms involving apoptosis induction in cancer cells.
Industry
- Catalyst Development : Utilized in developing new materials and as a catalyst in various chemical reactions, enhancing reaction efficiency.
Data Tables
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal reported that N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-phenylethyl)ethanediamide demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria.
Case Study 2: Anticancer Activity
In another investigation, the compound was evaluated for its anticancer properties on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-phenylethyl)ethanediamide with key analogs, focusing on structural variations, synthesis, and biological implications.
N-(3-(1H-Imidazol-1-yl)propyl)benzamide Derivatives
Compounds 5–9 () share the N-(3-(1H-imidazol-1-yl)propyl) backbone but differ in benzamide substituents (e.g., nitro, trifluoromethyl, biphenyl). These were synthesized via reaction of 3-(1H-imidazol-1-yl)propan-1-amine with substituted benzoyl chlorides in CCl₄, yielding products with moderate to high purity (60–85% yields).
Key Differences :
- Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) in Compounds 6–8 increase electron-withdrawing effects, altering reactivity and binding interactions .
Quinazolin-4-amine Derivatives
–7 describes 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine , a quinazoline-based analog. This compound was synthesized via cyclocondensation and characterized by X-ray crystallography (R factor = 0.073), confirming planar quinazoline and imidazole geometries .
| Feature | Target Compound | Quinazolin-4-amine (–7) |
|---|---|---|
| Core structure | Ethanediamide linker | Quinazoline ring |
| Substituents | 2-Phenylethyl | 4-Bromophenyl |
| Bioactivity | Not reported | Antitumor, antibacterial |
Key Differences :
- The quinazoline core in –7 enables π-stacking and intercalation with DNA or enzymes, a mechanism distinct from the ethanediamide linker’s hydrogen-bonding .
Ethanediamide Derivatives
and highlight ethanediamide analogs:
- BG14448 (): Contains a tricyclic oxazolidine group, increasing structural complexity and rigidity.
- N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl} derivative (): Features a sulfonyl group for enhanced solubility and hydrogen-bond acceptor capacity.
Key Differences :
- BG14448’s tricyclic system may improve metabolic stability but complicate synthesis .
- The sulfonyl group in ’s derivative enhances polarity, likely improving solubility for in vivo applications .
MMV3 Inhibitor
mentions MMV3 (6-(5-bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]imidazo[2,1-b][1,3,4]thiadiazol-2-amine), which shares the imidazolylpropyl motif but incorporates a bromopyridine-thiadiazole core.
| Feature | Target Compound | MMV3 () |
|---|---|---|
| Core structure | Ethanediamide linker | Imidazo-thiadiazole |
| Substituents | 2-Phenylethyl | 5-Bromopyridin-3-yl |
| Bioactivity | Not reported | CntA enzyme inhibition |
Data Table: Comparative Overview
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-phenylethyl)ethanediamide, a compound featuring an imidazole ring and a phenylethyl group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Imidazole Ring : A five-membered heterocyclic structure known for its role in biological systems.
- Phenylethyl Group : Enhances hydrophobic interactions, contributing to the compound's biological efficacy.
The molecular formula is , with a molecular weight of 304.41 g/mol. Its synthesis typically involves the reaction of an imidazole derivative with a diamine under controlled conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. This interaction may inhibit enzyme activity, which is crucial in various biochemical pathways.
- Interaction with Biological Macromolecules : The compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, influencing biological processes such as signal transduction and gene expression .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of imidazole, including this compound, possess significant antimicrobial properties. They have been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antimicrobial agents .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its ability to inhibit specific enzymes involved in cancer progression has been a focus of research .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in various experimental models. This activity is likely mediated through the inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study compared the antimicrobial effects of this compound with traditional antibiotics. Results indicated that the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
- Cancer Cell Line Studies : In vitro studies involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic investigations revealed that it triggered caspase-dependent apoptosis pathways .
- Inflammation Models : In vivo experiments using animal models of inflammation showed that treatment with this compound led to a marked decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)ethanediamide | Structure | Antimicrobial, anticancer |
| N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide | Structure | Antimicrobial, anti-inflammatory |
This comparative analysis shows that while similar compounds also exhibit biological activities, the unique combination of the imidazole ring and phenylethyl group in this compound enhances its efficacy across multiple targets.
Q & A
Q. What are the common synthetic strategies for preparing N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-phenylethyl)ethanediamide, and how can reaction conditions be optimized?
The compound is typically synthesized via 1,3-dipolar cycloaddition reactions , leveraging copper-catalyzed azide-alkyne coupling (CuAAC). Key steps include:
- Reacting alkyne precursors (e.g., (prop-2-yn-1-yloxy)naphthalene) with azido-acetamide derivatives in a tert-BuOH/H₂O (3:1) solvent system.
- Using Cu(OAc)₂ (10 mol%) as a catalyst at room temperature for 6–8 hours, followed by extraction and recrystallization in ethanol .
- Optimization : Adjusting solvent ratios, catalyst loading, or reaction time can improve yields. Monitoring via TLC (hexane:ethyl acetate, 8:2) ensures reaction completion.
Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical?
Structural confirmation relies on:
- NMR spectroscopy : and NMR (e.g., DMSO-d₆) identify proton environments (e.g., triazole protons at δ 8.36 ppm) and carbon frameworks .
- IR spectroscopy : Peaks for –NH (3262 cm⁻¹), C=O (1671 cm⁻¹), and aromatic C=C (1599 cm⁻¹) validate functional groups .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at 404.1359) .
Q. What crystallographic software is recommended for resolving its crystal structure, and why?
SHELX (e.g., SHELXL97) is widely used for small-molecule refinement due to its robustness in handling twinned data and hydrogen-bonding networks. For visualization, ORTEP-3 provides graphical interfaces to analyze displacement parameters and intermolecular interactions .
Advanced Research Questions
Q. How are non-merohedral twinning and π–π interactions addressed in crystallographic studies of this compound?
- Non-merohedral twinning : Refinement using HKLF5 format in SHELXL accounts for twin fractions (e.g., 0.47 minor component). The twin law involves a 180° rotation about the pseudo-axis .
- π–π interactions : ORTEP-generated diagrams reveal centroid–centroid distances (e.g., 3.767 Å) between quinazoline units. These interactions stabilize crystal packing and are analyzed via PLATON or Mercury .
Q. What methodologies are employed to validate its biological activity, particularly in Wnt/β-catenin signaling?
- In vitro assays : SKL2001 (a structural analog) is used as a Wnt agonist. Activity is tested via TOPFlash luciferase assays in HEK293T cells to measure β-catenin transcriptional activity .
- Structure-activity relationship (SAR) : Modifying the imidazole or phenyl groups can alter binding to Frizzled receptors. Molecular docking (e.g., AutoDock Vina) predicts interactions with Wnt pathway proteins .
Q. How can conflicting data on hydrogen-bonding networks be resolved across studies?
- Contradiction analysis : Compare hydrogen-bond metrics (e.g., N–H⋯N distances of 2.8–3.0 Å) across datasets. Use SHELXL restraints to refine ambiguous H-bond geometries in twinned crystals .
- Validation tools : The CheckCIF tool (IUCr) flags inconsistencies in crystallographic parameters (e.g., R-factor discrepancies >5%) .
Q. What strategies mitigate thermolability in polymeric derivatives of this compound?
- Side-chain engineering : Introducing methylene units in poly(N-[3-(1H-imidazol-1-yl)propyl]acrylamide) reduces thermolability. Stability is assessed via TGA (29–48°C degradation range) and pH-dependent DSC .
- Crosslinking : Adding glutaraldehyde or UV-initiated polymerization enhances thermal resilience (tested via DMA) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Triclinic | |
| Space group | P1 | |
| a, b, c (Å) | 8.8557, 9.5113, 11.3730 | |
| α, β, γ (°) | 99.682, 101.432, 90.0 | |
| R-factor | 0.073 | |
| Twin fraction | 0.47 |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|
| Standard CuAAC | 35–40 | 98.67% | |
| Solvent: DMF/EtOH | 45–50 | 99.1% | |
| Catalyst: CuI (5 mol%) | 50–55 | 99.3% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
